molecular formula C7H11NO2 B2974547 3,3-Dimethylpiperidine-2,4-dione CAS No. 1824126-03-5

3,3-Dimethylpiperidine-2,4-dione

Cat. No.: B2974547
CAS No.: 1824126-03-5
M. Wt: 141.17
InChI Key: VXJPHMNYLXKYRP-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 It is a derivative of piperidine, characterized by the presence of two carbonyl groups at positions 2 and 4, and two methyl groups at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of β-keto esters. For instance, the Dieckmann cyclization of β-keto esters in the presence of a base can yield piperidine-2,4-diones . Another method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,3-Dimethylpiperidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,4-dione: Lacks the methyl groups at position 3.

    3,3-Dimethylpyrrolidine-2,4-dione: Similar structure but with a five-membered ring.

    4,4-Dimethylpiperidine-2,6-dione: Different positioning of the carbonyl groups.

Uniqueness

3,3-Dimethylpiperidine-2,4-dione is unique due to the presence of two methyl groups at position 3, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

3,3-dimethylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPHMNYLXKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824126-03-5
Record name 3,3-dimethylpiperidine-2,4-dione
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